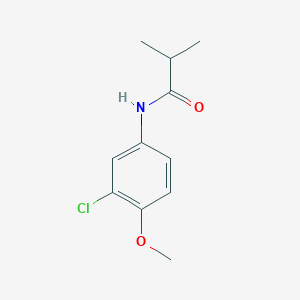
5-acetyl-2-mercapto-6-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-acetyl-2-mercapto-6-methylnicotinamide, also known as AMM, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. AMM is a derivative of nicotinamide, a compound that is involved in various biochemical processes in the body.
Aplicaciones Científicas De Investigación
5-acetyl-2-mercapto-6-methylnicotinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 5-acetyl-2-mercapto-6-methylnicotinamide has also been investigated for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mecanismo De Acción
The exact mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide is not fully understood. However, it is believed that 5-acetyl-2-mercapto-6-methylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. For example, 5-acetyl-2-mercapto-6-methylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Biochemical and Physiological Effects:
5-acetyl-2-mercapto-6-methylnicotinamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival. 5-acetyl-2-mercapto-6-methylnicotinamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-acetyl-2-mercapto-6-methylnicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. It is also stable under physiological conditions and can be easily synthesized in large quantities. However, there are also some limitations to using 5-acetyl-2-mercapto-6-methylnicotinamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for research on 5-acetyl-2-mercapto-6-methylnicotinamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 5-acetyl-2-mercapto-6-methylnicotinamide is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of 5-acetyl-2-mercapto-6-methylnicotinamide and its effects on various signaling pathways in the body.
Métodos De Síntesis
The synthesis of 5-acetyl-2-mercapto-6-methylnicotinamide involves the reaction of 2-mercapto-6-methylnicotinamide with acetic anhydride in the presence of a catalyst. The reaction yields 5-acetyl-2-mercapto-6-methylnicotinamide as a white crystalline solid with a melting point of 185-187°C. The purity of 5-acetyl-2-mercapto-6-methylnicotinamide can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Propiedades
IUPAC Name |
5-acetyl-6-methyl-2-sulfanylidene-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S/c1-4-6(5(2)12)3-7(8(10)13)9(14)11-4/h3H,1-2H3,(H2,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLMCGNJKMSPMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=S)N1)C(=O)N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5757985.png)
![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)

![2-(2,4-dichlorophenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5758005.png)
![5-[(4-chloro-2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5758010.png)

![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)

![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)
